cGAMP (disodium) -

cGAMP (disodium)

Catalog Number: EVT-10918992
CAS Number:
Molecular Formula: C20H22N10Na2O13P2
Molecular Weight: 718.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

cGAMP is classified as a nucleotide signaling molecule, specifically a cyclic dinucleotide. It is derived from two nucleotide monophosphates: guanosine monophosphate and adenosine monophosphate. The synthesis of cGAMP occurs in various organisms, including mammals and bacteria, where it serves as a critical component of the innate immune response .

Synthesis Analysis

Methods

The synthesis of cGAMP can be achieved through various methods:

  1. Enzymatic Synthesis: The most common method involves the enzymatic activity of cGAS, which catalyzes the conversion of ATP and GTP into cGAMP. This process requires divalent metal ions such as magnesium or manganese for optimal activity .
  2. Chemical Synthesis: Chemical methods have been developed for synthesizing cGAMP, often involving phosphoramidite chemistry. This approach allows for precise control over the nucleotide sequence and modifications .
  3. Microbial Production: Recent advancements have led to microbial-based methods for producing cyclic dinucleotides, including cGAMP, using engineered strains of Escherichia coli. This method allows for high yields and purity levels suitable for scientific applications .

Technical Details

The enzymatic synthesis typically involves incubating purified cGAS with nucleotide triphosphates (ATP and GTP) in a buffered solution under controlled conditions. The reaction's efficiency can be influenced by factors such as pH, temperature, and the presence of metal ions .

Molecular Structure Analysis

Structure

cGAMP features a unique cyclic structure comprising two ribonucleotides linked by phosphodiester bonds. The specific arrangement includes:

  • A 2',3'-cyclic phosphate group on the adenosine moiety.
  • A 5'-phosphate group on the guanosine moiety.

This structure is crucial for its biological activity, allowing it to effectively bind to STING and activate downstream signaling pathways .

Data

The molecular formula of disodium cGAMP is C13H16N4O10P2C_{13}H_{16}N_4O_{10}P_2, with a molecular weight of approximately 410.21 g/mol. Its structural representation includes two ribose sugars connected through a phosphate backbone.

Chemical Reactions Analysis

Reactions

cGAMP participates in several key biochemical reactions:

  1. Activation of STING: Upon binding to STING, cGAMP induces conformational changes that activate downstream signaling pathways leading to the transcription of interferon genes .
  2. Hydrolysis: cGAMP can be hydrolyzed by ecto-nucleotide triphosphate diphosphohydrolase-1 (ENPP1), which regulates its signaling duration within cells .

Technical Details

The interaction between cGAMP and STING involves specific binding sites that facilitate signal transduction. Structural studies using X-ray crystallography have elucidated these interactions at the molecular level, providing insights into how cGAMP modulates immune responses .

Mechanism of Action

Process

The mechanism by which cGAMP exerts its effects begins with its synthesis in response to cytosolic DNA detection by cGAS. Once formed, cGAMP binds to STING located on the endoplasmic reticulum membrane, leading to STING oligomerization and activation. This activation triggers a cascade of signaling events culminating in the production of type I interferons and pro-inflammatory cytokines .

Data

Research indicates that the binding affinity of cGAMP for STING is significantly higher than that of linear dinucleotides, enhancing its effectiveness as an immune signal .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Disodium cGAMP typically appears as a white crystalline powder.
  • Solubility: It is highly soluble in water, making it suitable for various biological assays.

Chemical Properties

  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Optimal activity is observed at neutral pH levels (around 7.4) during enzymatic reactions.

Relevant data indicate that disodium cGAMP maintains its integrity over extended periods when stored properly at low temperatures .

Applications

cGAMP has diverse applications in scientific research:

  1. Immunology Research: It is extensively used to study immune responses, particularly in understanding how cells detect viral infections and initiate antiviral responses.
  2. Cancer Therapy: Due to its role in activating immune pathways, cGAMP is being explored as an adjuvant in cancer immunotherapy to enhance anti-tumor immunity .
  3. Vaccine Development: Researchers are investigating the potential of using cGAMP as an immunostimulatory agent in vaccine formulations to boost immune responses against pathogens.
Molecular Mechanisms of cGAMP Biosynthesis and Signaling

Enzymatic Synthesis by Cyclic GMP-AMP Synthase: Structural and Catalytic Determinants

Cyclic GMP-AMP synthase (cyclic GMP-AMP synthase) is the sole enzyme responsible for synthesizing 2′−5′/3′−5′-cyclic guanosine monophosphate-adenosine monophosphate (cyclic guanosine monophosphate-adenosine monophosphate) in metazoans. This process requires direct detection of cytosolic double-stranded DNA, which serves as both an activation platform and an allosteric regulator.

DNA-Dependent Activation of Cyclic GMP-AMP Synthase: Conformational Dynamics and Dimerization

Inactive cyclic GMP-AMP synthase exists in a dynamic equilibrium of disordered conformations with a solvent-accessible catalytic site. Double-stranded DNA binding induces a disorder-to-order transition, forcing cyclic GMP-AMP synthase into a rigid catalytic conformation. Crucially, double-stranded DNA binding drives cyclic GMP-AMP synthase dimerization, where two cyclic GMP-AMP synthase monomers cooperatively assemble on a single double-stranded DNA strand. This dimerization event creates a composite active site competent for nucleotide binding and catalysis. Structural analyses reveal that double-stranded DNA binding reconfigures three β-sheets and an "activation loop" within the catalytic domain, positioning critical acidic residues (e.g., Glu211 and Asp213 in mouse cyclic GMP-AMP synthase) for metal ion coordination and substrate alignment. Without double-stranded DNA, nucleotide triphosphates bind non-productively, lacking essential metal ions and proper positioning for catalysis [1] [4] [7].

Substrate Specificity and Linkage Formation: 2′−5′/3′−5′-cyclic guanosine monophosphate-adenosine monophosphate Synthesis

The activated cyclic GMP-AMP synthase•double-stranded DNA complex binds adenosine triphosphate and guanosine triphosphate in adjacent pockets (Site-1 and Site-2). A sophisticated interaction network ensures substrate specificity: Site-1 preferentially binds guanosine triphosphate via hydrogen bonding to the guanine base and ribose, while Site-2 binds adenosine triphosphate through complementary shape and electrostatic interactions. Catalysis proceeds stepwise:

  • First Nucleotidyl Transfer: A conserved catalytic glutamate (Glu211 in mouse cyclic GMP-AMP synthase) deprotonates the 2′-OH of the bound guanosine triphosphate, enabling nucleophilic attack on the α-phosphate of adenosine triphosphate. This forms a 2′−5′-linked dinucleotide intermediate, pppG(2′−5′)pA.
  • Intermediate Rotation and Second Linkage: The adenosine moiety of the pppG(2′−5′)pA intermediate rotates approximately 30° compared to its initial adenosine triphosphate-bound conformation. This rotation precisely positions the 3′-OH of adenosine for nucleophilic attack on the α-phosphate of guanosine triphosphate, forming the characteristic 3′−5′ phosphodiester bond and creating cyclic 2′−5′, 3′−5′-cyclic guanosine monophosphate-adenosine monophosphate.This "web-like network" of protein•nucleotide triphosphate, intra-nucleotide triphosphate, and inter-nucleotide triphosphate interactions prevents cyclization of non-cognate dinucleotides and off-pathway intermediates [1].

Role of Divalent Metals (Mg²⁺/Mn²⁺) in Catalytic Efficiency and Selectivity

Divalent metal cations are indispensable for cyclic guanosine monophosphate-adenosine monophosphate synthesis. Structural studies demonstrate that one metal ion (Me1) binds first, stabilizing the catalytically competent conformation of the nucleotide triphosphate substrates and neutralizing negative charge during nucleophilic attack. Binding of the second metal ion (Me2) is tightly coupled to transition state formation and significantly enhances catalytic rate. While both Mg²⁺ and Mn²⁺ support catalysis, Mn²⁺ is preferred by approximately 100-fold due to its higher affinity for the cyclic GMP-AMP synthase active site and potentially more optimal coordination geometry. Mn²⁺ also relaxes nucleotide selectivity compared to Mg²⁺. Crucially, the metal ions influence linkage specificity; Mn²⁺ promotes correct 2′−5′ initial linkage formation essential for subsequent 3′−5′ cyclization [1].

Table 1: Kinetic Properties of Cyclic GMP-AMP Synthase with Divalent Metals

Metal IonRelative Catalytic EfficiencyNucleotide SelectivityRole in Catalysis
Mg²⁺1x (Baseline)StringentStabilizes productive substrate binding; slower kinetics
Mn²⁺~100x higherRelaxedEnhances transition state formation; significantly faster kinetics

cyclic guanosine monophosphate-adenosine monophosphate as a Second Messenger: STimulator of INterferon Genes-Dependent and Independent Pathways

Structural Basis of cyclic guanosine monophosphate-adenosine monophosphate-STimulator of INterferon Genes Interaction and Downstream Signaling

2′−5′/3′−5′-cyclic guanosine monophosphate-adenosine monophosphate functions as a second messenger by directly binding and activating the endoplasmic reticulum-resident adaptor protein STimulator of INterferon Genes. Structural analyses show that cyclic guanosine monophosphate-adenosine monophosphate binds within a deep pocket at the dimer interface of STimulator of INterferon Genes, inducing a dramatic conformational change. This "closed" conformation buries cyclic guanosine monophosphate-adenosine monophosphate and facilitates STimulator of INterferon Genes dimer polymerization. Key interactions involve hydrogen bonding between the cyclic guanosine monophosphate-adenosine monophosphate phosphodiester linkages and STimulator of INterferon Genes residues (e.g., Ser162, Arg238, Thr263 in human STimulator of INterferon Genes), and stacking of the purine bases against hydrophobic residues.

cyclic guanosine monophosphate-adenosine monophosphate binding triggers STimulator of INterferon Genes translocation from the endoplasmic reticulum to the Golgi apparatus via the endoplasmic reticulum-Golgi intermediate compartment, facilitated by coat protein complex II components like SEC24C. During trafficking, STimulator of INterferon Genes recruits TANK-Binding Kinase 1, leading to trans-autophosphorylation and activation of TANK-Binding Kinase 1. Activated TANK-Binding Kinase 1 then phosphorylates both STimulator of INterferon Genes (on its C-terminal tail pLxIS motif) and Interferon Regulatory Factor 3. Phosphorylated Interferon Regulatory Factor 3 dimerizes and translocates to the nucleus, driving transcription of type I interferons and interferon-stimulated genes. STimulator of INterferon Genes also activates Nuclear Factor kappa-B, albeit less potently and through mechanisms involving TANK-Binding Kinase 1 and IκB kinase, leading to pro-inflammatory cytokine production. Additionally, cyclic guanosine monophosphate-adenosine monophosphate-bound STimulator of INterferon Genes activates autophagy via microtubule-associated protein 1 A/1B-light chain 3 lipidation in a TANK-Binding Kinase 1-independent manner [2] [3] [5].

Cross-Species Variations in STimulator of INterferon Genes Activation by cyclic guanosine monophosphate-adenosine monophosphate Isomers

While metazoan cyclic GMP-AMP synthase specifically produces 2′−5′/3′−5′-cyclic guanosine monophosphate-adenosine monophosphate, bacteria, bacteriophages, and some invertebrates utilize different cyclic dinucleotide isomers. STimulator of INterferon Genes orthologs exhibit species-specific preferences for cyclic dinucleotide isomers, reflecting evolutionary adaptation:

  • Human/Mouse STimulator of INterferon Genes: Highly sensitive to endogenous 2′−5′/3′−5′-cyclic guanosine monophosphate-adenosine monophosphate. Also activated by bacterial 3′−5′,3′−5′-cyclic di-adenosine monophosphate or cyclic di-guanosine monophosphate, albeit with lower affinity.
  • Avian (Chicken) STimulator of INterferon Genes: Displays a strong preference for 3′−5′,3′−5′-cyclic di-guanosine monophosphate over 2′−5′/3′−5′-cyclic guanosine monophosphate-adenosine monophosphate. This difference maps to specific residues (e.g., I235 in humans vs. L237 in chickens) within the cyclic dinucleotide binding pocket that alter its shape and electrostatics.
  • Insect (Drosophila melanogaster) STimulator of INterferon Genes: Activated by 3′−5′,2′−5′-cyclic guanosine monophosphate-adenosine monophosphate produced by cyclic GMP-AMP synthase-like receptors upon viral infection. Structural studies show drosophila STimulator of INterferon Genes has a binding pocket specifically adapted to recognize the mixed 3′−5′,2′−5′ linkages.
  • Bacterial Effectors: Some bacterial anti-phage systems utilize effectors (e.g., phospholipase CapV) specifically activated by 3′−5′,3′−5′-cyclic guanosine monophosphate-adenosine monophosphate or 3′−5′,2′−5′-cyclic guanosine monophosphate-adenosine monophosphate, demonstrating the diversity of cyclic dinucleotide signaling outside mammals [2] [6] [10].

Table 2: STimulator of INterferon Genes/Effector Specificity for Cyclic Dinucleotide Isomers

Species/SystemSTimulator of INterferon Genes/EffectorPreferred Cyclic Dinucleotide Isomer(s)Key Structural Determinants
HumanSTimulator of INterferon Genes2′−5′/3′−5′-cyclic guanosine monophosphate-adenosine monophosphate > 3′−5′,3′−5′-cyclic di-adenosine monophosphate/cyclic di-guanosine monophosphateS162, R238, T263, I235 (hydrophobic lid)
ChickenSTimulator of INterferon Genes3′−5′,3′−5′-cyclic di-guanosine monophosphate > 2′−5′/3′−5′-cyclic guanosine monophosphate-adenosine monophosphateL237 (expanded binding pocket)
DrosophilaSTimulator of INterferon Genes3′−5′,2′−5′-cyclic guanosine monophosphate-adenosine monophosphateSpecies-specific pocket geometry
Vibrio choleraePhospholipase CapV3′−5′,3′−5′-cyclic guanosine monophosphate-adenosine monophosphateEffector-specific binding domain

Properties

Product Name

cGAMP (disodium)

IUPAC Name

disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one

Molecular Formula

C20H22N10Na2O13P2

Molecular Weight

718.4 g/mol

InChI

InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1

InChI Key

MFPHQIYDBUVTRL-DQNSRKNCSA-L

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

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